
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide is an organic compound that features a benzene ring substituted with an aminoethyl group, a fluorine atom, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-fluorobenzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position relative to the sulfonamide group. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with ethylene oxide or a similar reagent to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and controlled reaction conditions to ensure efficient conversion.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce imines or more complex amines.
科学研究应用
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The aminoethyl group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-Fluorobenzenesulfonamide: Lacks the aminoethyl group, reducing its potential for forming hydrogen bonds and electrostatic interactions.
4-(2-Aminoethyl)-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical properties and reactivity.
Uniqueness
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide is unique due to the presence of both the fluorine atom and the aminoethyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the aminoethyl group increases its potential for interactions with biological targets.
属性
分子式 |
C8H11FN2O2S |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H11FN2O2S/c9-8-5-7(14(11,12)13)2-1-6(8)3-4-10/h1-2,5H,3-4,10H2,(H2,11,12,13) |
InChI 键 |
OPYSSRDNNGPWOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


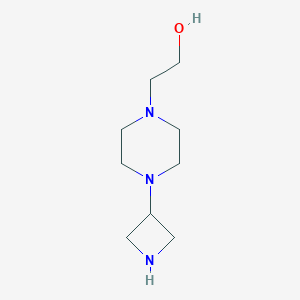

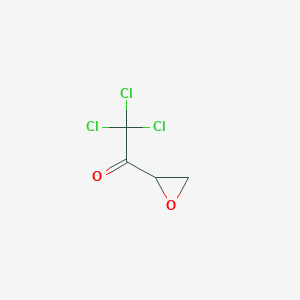
![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
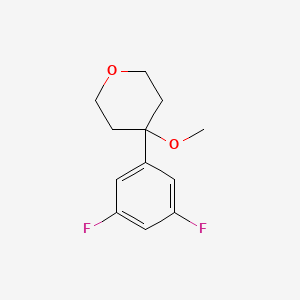
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
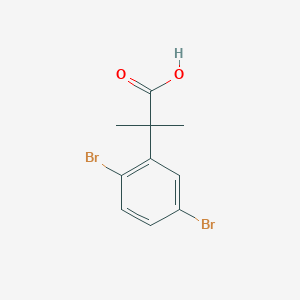
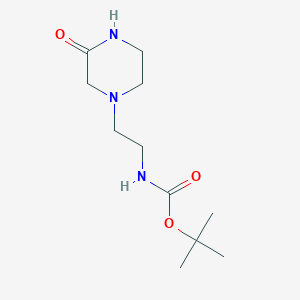
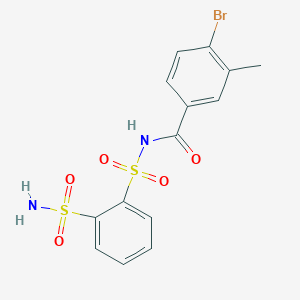
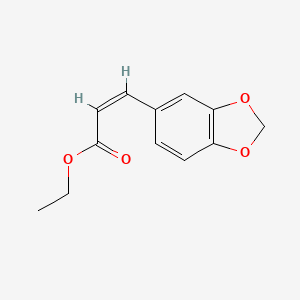
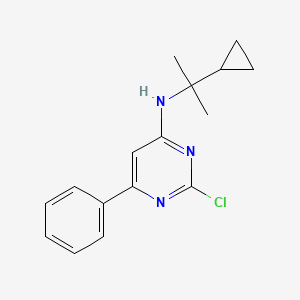
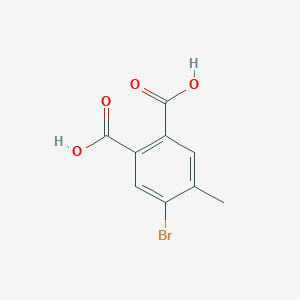

![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)
